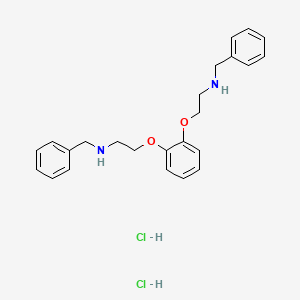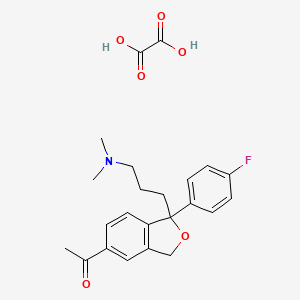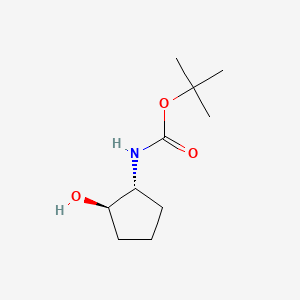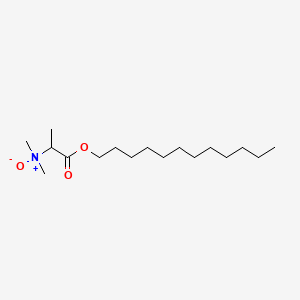
Quipazine-d8 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quipazine-d8 Maleate is a deuterium-labeled analogue of Quipazine, a piperazine-based compound. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C13H7D8N3 • C4H4O4, and it has a molecular weight of 337.4 .
Mechanism of Action
Target of Action
Quipazine-d8 Maleate is a serotonergic drug that primarily targets the serotonin receptors , particularly the 5-HT2A and 5-HT3 subtypes . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin and stimulating these receptors, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic synapse pathway . By acting as an agonist at the 5-HT2A and 5-HT3 receptors, this compound can modulate the activity of this pathway, leading to a variety of downstream effects . These effects can include changes in mood, cognition, and various physiological processes .
Result of Action
This compound has been shown to produce effects consistent with other serotonergic drugs. For example, it has been reported to produce a head-twitch response and other effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort . In another study, systemic injection of Quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions .
Biochemical Analysis
Biochemical Properties
Quipazine-d8 Maleate acts as a serotonin receptor agonist, interacting with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These interactions are crucial for understanding the role of serotonin in various physiological processes. This compound binds to these receptors, mimicking the action of serotonin and thereby activating the associated signaling pathways. This compound also interacts with other biomolecules, such as prolactin inhibitors, which further elucidates its role in biochemical reactions .
Cellular Effects
This compound influences various cellular processes by activating serotonin receptors. This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound can induce a head-twitch response, a common indicator of serotonin receptor activation . Additionally, it affects the secretion of anterior pituitary hormones, such as growth hormone and prolactin, in both normal and neurologically impaired individuals .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as changes in neurotransmitter release and modulation of neuronal activity . This compound also influences gene expression by activating transcription factors that regulate the expression of serotonin-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of serotonin receptor activation and associated signaling pathways . The exact temporal dynamics of these effects can depend on various factors, including the experimental conditions and the specific cell types being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound primarily activates serotonin receptors, leading to behavioral changes such as increased locomotor activity . At higher doses, this compound can induce adverse effects, such as nausea and gastrointestinal discomfort, due to excessive activation of serotonin receptors . These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to serotonin metabolism . The compound is metabolized by enzymes such as monoamine oxidase, which breaks down serotonin and related compounds . This metabolism can influence the overall activity and duration of this compound’s effects, as well as its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system serotonin receptors . Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells and tissues . These interactions are essential for understanding the compound’s pharmacokinetics and overall efficacy .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound’s localization is influenced by various factors, including its chemical structure and interactions with cellular components . Additionally, this compound can undergo post-translational modifications that affect its activity and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quipazine-d8 Maleate involves the incorporation of deuterium atoms into the Quipazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated piperazine, which is then reacted with quinoline derivatives to form the deuterated Quipazine. The final step involves the formation of the maleate salt by reacting the deuterated Quipazine with maleic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium atoms and the formation of the maleate salt. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quipazine-d8 Maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: The compound can undergo reduction reactions to form piperazine derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted Quipazine derivatives.
Scientific Research Applications
Quipazine-d8 Maleate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies involving serotonin receptors and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Comparison with Similar Compounds
Similar Compounds
Quipazine: The non-deuterated form of Quipazine-d8 Maleate.
2-(1-Piperazinyl)quinoline: A related compound with similar chemical structure.
5-HT Receptor Agonists: Compounds that target serotonin receptors, such as serotonin and its analogues
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical techniques. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and receptor interactions .
Properties
CAS No. |
1795133-22-0 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
337.405 |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |
InChI Key |
QYJJDHZHSCTBII-NHXHBPKDSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Synonyms |
2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)



![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)
